molecular formula C15H18N6O2S B2427824 3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole CAS No. 1436167-18-8

3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B2427824
CAS No.: 1436167-18-8
M. Wt: 346.41
InChI Key: VAQLGUYNRUYVJX-UHFFFAOYSA-N
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Description

3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

The synthesis and chemical modification of 1,3,4-oxadiazole derivatives, which include the compound , are of significant interest in research. These compounds are synthesized through various chemical reactions, such as the reaction of acid hydrazides with carbon disulfide and subsequent modifications. This area of research explores different chemical pathways and modifications to synthesize and alter oxadiazole derivatives for various applications (Burbulienė et al., 2002).

Biological Activities

1,3,4-Oxadiazole bearing compounds are widely studied due to their diverse biological activities. Research includes synthesizing various derivatives and testing them for antibacterial, antifungal, and anti-inflammatory activities. These compounds have been found to exhibit moderate to strong activity against different bacterial strains, making them valuable for potential pharmaceutical applications (Khalid et al., 2016).

Antimicrobial Properties

The antimicrobial properties of 1,3,4-oxadiazole derivatives are a significant area of research. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. Studies have shown that these compounds can exhibit good to excellent antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents (Khalid et al., 2016).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been explored for their corrosion inhibition properties. Research in this area focuses on how these compounds interact with different metals and how effective they are in preventing corrosion, particularly in acidic environments. This research is crucial for applications in material science and engineering (Ammal et al., 2018).

Crystal Structure and Surface Analysis

The crystal structure and surface analysis of oxadiazole derivatives are also areas of focus. Studies involve characterizing these compounds using various spectroscopic techniques and X-ray diffraction methods. Understanding the molecular structure and surface interactions of these compounds is essential for their application in different scientific fields (Karanth et al., 2019).

Properties

IUPAC Name

3-[[5-[2-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c1-8-11(9(2)17-15(16-8)24-4)5-6-14-19-13(21-23-14)7-12-18-10(3)22-20-12/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQLGUYNRUYVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC2=NC(=NO2)CC3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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